

Solubility Profile of 2,4-Dimethylpyrrole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylpyrrole

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This technical guide provides a comprehensive overview of the solubility of **2,4-dimethylpyrrole** in various organic solvents. Understanding the solubility characteristics of this heterocyclic compound is critical for its application in chemical synthesis, pharmaceutical development, and materials science. This document consolidates available quantitative data, provides detailed experimental protocols for solubility determination, and illustrates key related chemical and procedural workflows.

Physicochemical Properties of 2,4-Dimethylpyrrole

2,4-Dimethylpyrrole is a substituted pyrrole that typically appears as a colorless to pale yellow or brown liquid.^{[1][2]} It is a key intermediate in the synthesis of more complex molecules, including boron dipyrromethene (BODIPY) dyes.

Property	Value
Molecular Formula	C ₆ H ₉ N ^[2]
Molecular Weight	95.14 g/mol
Boiling Point	165-167 °C ^[3]
Density	0.924 g/mL at 25 °C ^[3]
Refractive Index	n _{20/D} 1.496 ^[3]

Solubility Data

While extensive quantitative solubility data for **2,4-dimethylpyrrole** across a wide range of organic solvents is not readily available in published literature, a combination of estimated values and qualitative observations allows for a robust solubility profile. The parent compound, pyrrole, is sparingly soluble in water but dissolves readily in ethanol and ether.[4] The addition of two methyl groups in **2,4-dimethylpyrrole** increases its nonpolar character, which generally decreases its solubility in polar solvents like water and increases its solubility in organic solvents.

The following table summarizes the available specific solubility data for **2,4-dimethylpyrrole**.

Solvent	Type	Value	Reference
Water	Quantitative (Est.)	2491 mg/L at 25 °C	[1]
Alcohol	Qualitative	Soluble	[1]

The table below provides an estimated solubility profile based on the principle of "like dissolves like" and the known properties of similar pyrrole derivatives.[5] These estimations are for general guidance; for precise applications, experimental determination is strongly recommended.

Solvent	Relative Polarity[6]	Predicted Solubility	Rationale
Polar Protic Solvents			
Methanol	0.762	High	The compound is known to be soluble in alcohol.[1]
Ethanol	0.654	High	The compound is known to be soluble in alcohol.[1]
Polar Aprotic Solvents			
Dimethyl Sulfoxide (DMSO)	0.444	High	Broad solubility range for many organic compounds.
Acetonitrile	0.460	High	Common solvent for organic reactions.
Acetone	0.355	Very High	Miscible with a wide range of organic compounds.
Ethyl Acetate	0.228	Very High	Good solvent for moderately polar compounds.
Nonpolar Solvents			
Dichloromethane (DCM)	0.309	Very High	Effective solvent for a wide array of organic molecules.
Tetrahydrofuran (THF)	0.207	Very High	Excellent solvent due to its ether linkage and polarity.
Toluene	0.099	Very High	Good solvent for aromatic and nonpolar compounds.

Hexane

0.009

High

Suitable for nonpolar compounds.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The following method describes how to determine the solubility of **2,4-dimethylpyrrole** in a given solvent at a specific temperature using the equilibrium shake-flask method, followed by quantification.[5]

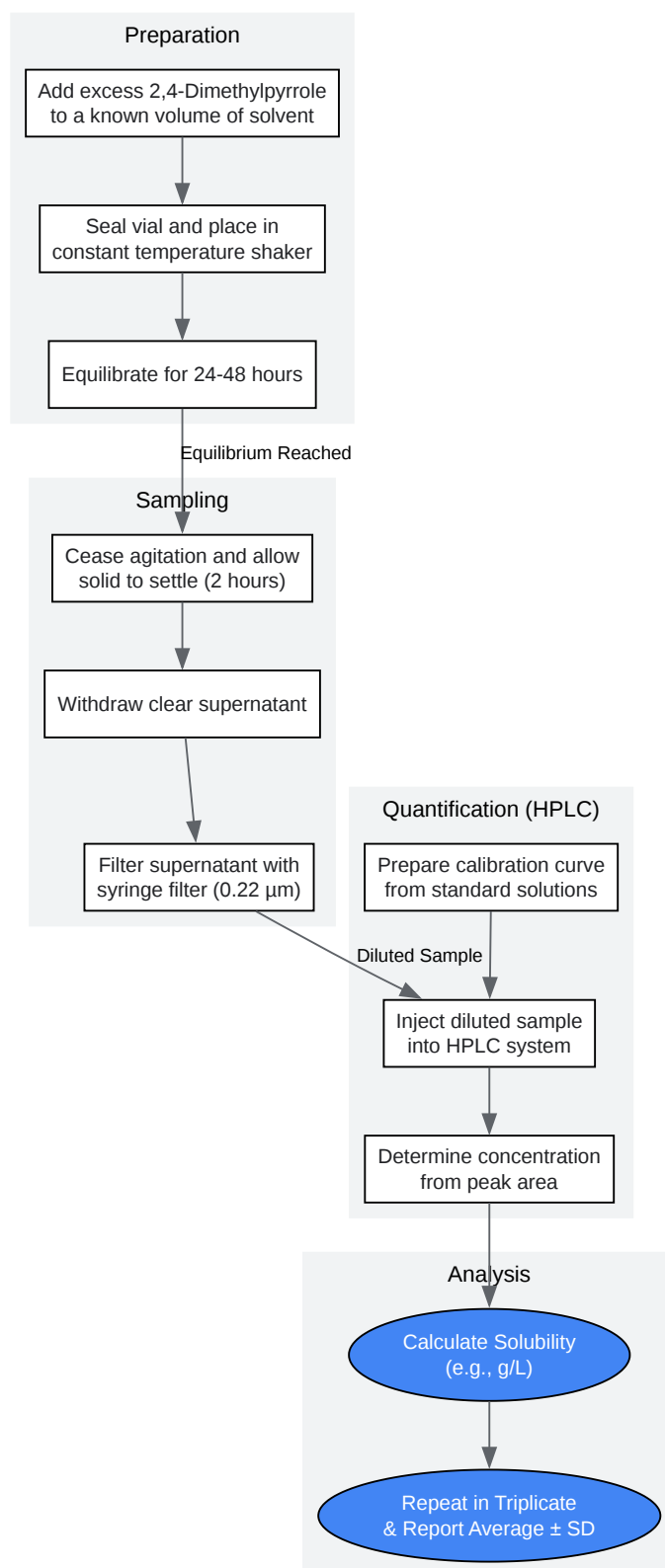
To determine the equilibrium solubility of **2,4-dimethylpyrrole** in various organic solvents at a controlled temperature (e.g., 25 °C).

- **2,4-Dimethylpyrrole** (97% purity or higher)
- Selected organic solvents (HPLC grade)
- Analytical balance
- Scintillation vials or glass test tubes with screw caps
- Constant temperature shaker or incubator
- Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
- Volumetric flasks and pipettes
- Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a calibrated UV-Vis spectrophotometer.
- Preparation of Saturated Solution: Add an excess amount of **2,4-dimethylpyrrole** to a vial containing a known volume of the selected solvent. The excess solid ensures that equilibrium saturation is achieved.
- Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solute settle.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the undissolved material at the bottom.
- Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step removes any microscopic undissolved particles.^[5]
- Dilution: Dilute the filtered solution to a suitable concentration for analysis with the same solvent.
- High-Performance Liquid Chromatography (HPLC): This is the preferred method for accuracy.^[5]
 - Develop a suitable HPLC method (column, mobile phase, flow rate) for **2,4-dimethylpyrrole**.
 - Prepare a series of standard solutions of known concentrations and generate a calibration curve.
 - Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.
- Gravimetric Method:
 - Accurately weigh a known volume of the filtered supernatant.
 - Evaporate the solvent under reduced pressure or in a fume hood.
 - Weigh the remaining residue to determine the mass of dissolved **2,4-dimethylpyrrole**.^[5]
- Calculate the concentration of **2,4-dimethylpyrrole** in the saturated solution.
- Express the solubility in standard units such as g/L, mg/mL, or mol/L.
- Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility along with the standard deviation.^[5]

Visualizations: Workflows and Synthesis

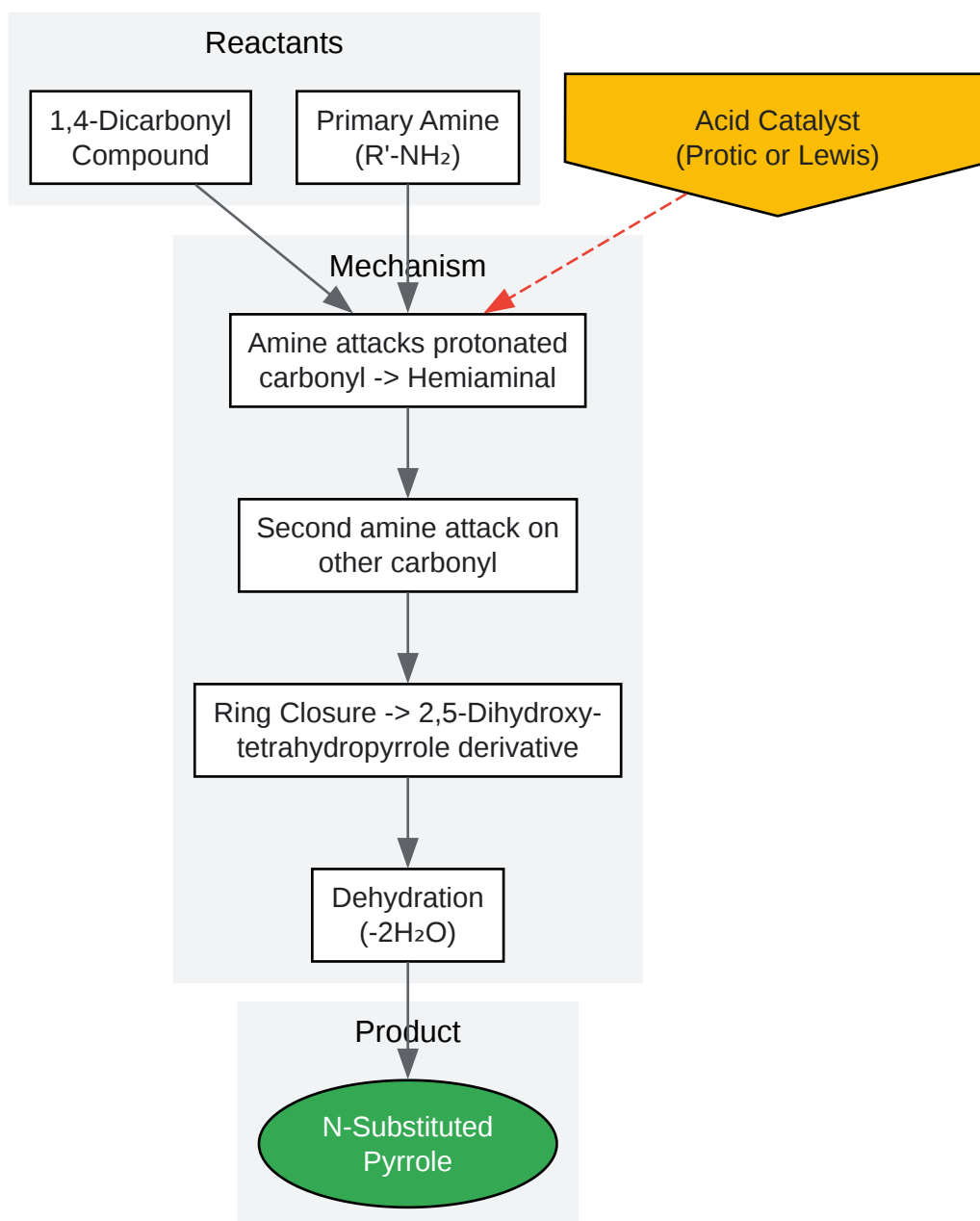
Diagrams created with Graphviz provide clear visual representations of complex processes.



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Caption: Experimental workflow for determining the solubility of **2,4-dimethylpyrrole**.

The Paal-Knorr synthesis is one of the most fundamental methods for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.^[7]
^[8]^[9]

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Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.[9][10]

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